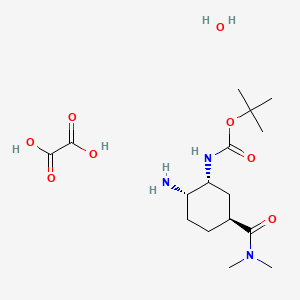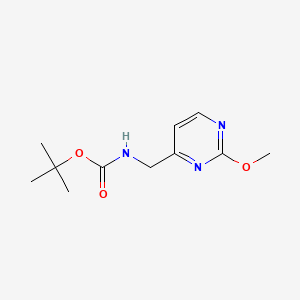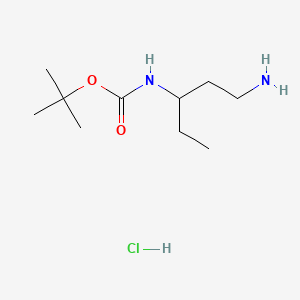
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 769944-39-0 . It has a molecular weight of 296.8 and its linear formula is C15H21ClN2O2 .
Physical And Chemical Properties Analysis
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has a molecular weight of 296.8 . Its linear formula is C15H21ClN2O2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Organic Compounds
“Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” can serve as a useful building block or intermediate in the synthesis of several novel organic compounds .
Production of Amides
This compound can be used in the production of amides . Amides have a wide range of applications in the pharmaceutical industry and are used in the synthesis of a variety of drugs.
Production of Sulphonamides
Sulphonamides are another class of compounds that can be synthesized using “Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” as a starting material . Sulphonamides are used in the treatment of bacterial infections.
Production of Mannich Bases
Mannich bases can also be produced using this compound . These bases are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.
Production of Schiff’s Bases
Schiff’s bases are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . These bases have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.
Production of Thiazolidinones
Thiazolidinones can be synthesized using this compound . Thiazolidinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.
Production of Azetidinones
Azetidinones are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . Azetidinones are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.
Production of Imidazolinones
Imidazolinones can also be produced using this compound . Imidazolinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial activities against gram-positive and gram-negative strains .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log po/w value of 258, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYEMNCKKTEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659466 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769944-39-0 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














